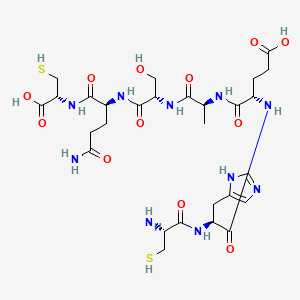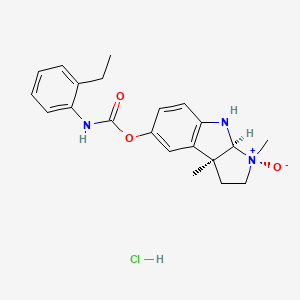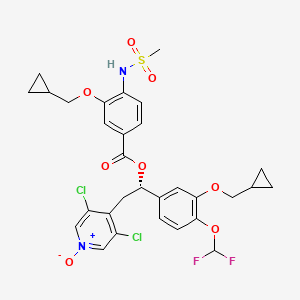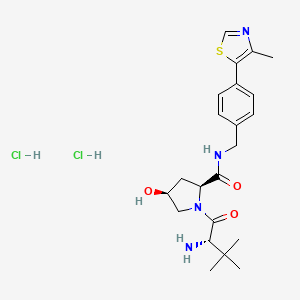
cis VH 032, dihydrochlorure d'amine
Vue d'ensemble
Description
cis VH 032, dihydrochlorure d’amine : est un composé chimique connu pour son rôle de contrôle négatif pour le ligand fonctionnalisé de von Hippel-Lindau (VHL) VH 032, amine. Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans l’étude de la dégradation des protéines et des voies de signalisation de l’hypoxie .
Applications De Recherche Scientifique
cis VH 032, amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein degradation pathways, particularly those involving the VHL protein.
Medicine: Investigated for its potential role in regulating hypoxia signaling pathways, which are relevant in conditions such as chronic anemia and ischemia.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mécanisme D'action
Le mécanisme d’action du cis VH 032, dihydrochlorure d’amine implique son interaction avec la protéine VHL. Cette interaction peut inhiber l’activité de certains canaux ioniques, tels que les canaux potassiques Kv1.2, en se liant au site de liaison du ligand. Cette inhibition peut réguler les voies de signalisation de l’hypoxie et affecter les réponses cellulaires aux conditions de faible oxygène .
Safety and Hazards
Orientations Futures
As a research tool, “cis VH 032, amine dihydrochloride” has potential applications in the study of Cell Biology, Pharmacology, and Ion channels . Its ability to inhibit the activity of ion channels by binding to the ligand-binding site suggests that it could be used in future research to understand the role of these channels in various biological processes.
Analyse Biochimique
Biochemical Properties
Cis VH 032, amine dihydrochloride plays a significant role in biochemical reactions as a negative control for the VHL ligand VH 032, amine. It interacts with various enzymes, proteins, and other biomolecules involved in the ubiquitin-proteasome system. Specifically, cis VH 032, amine dihydrochloride binds to the VHL protein, which is part of an E3 ubiquitin ligase complex. This interaction inhibits the degradation of hypoxia-inducible factor alpha (HIF-α) under normoxic conditions, allowing researchers to study the effects of stabilized HIF-α .
Cellular Effects
Cis VH 032, amine dihydrochloride affects various types of cells and cellular processes by influencing the stability of hypoxia-inducible factor alpha. In normoxic conditions, the compound prevents the degradation of HIF-α, leading to its accumulation and activation of hypoxia-responsive genes. This results in altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. The compound’s effects on cell function include increased angiogenesis, erythropoiesis, and glycolysis, which are critical for cellular adaptation to hypoxic conditions .
Molecular Mechanism
The molecular mechanism of cis VH 032, amine dihydrochloride involves its binding to the VHL protein, a component of the E3 ubiquitin ligase complex. By binding to VHL, the compound inhibits the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible factor alpha. This stabilization of HIF-α allows it to translocate to the nucleus, where it binds to hypoxia-responsive elements in the promoter regions of target genes, leading to changes in gene expression. The compound’s mechanism of action highlights its role in modulating the cellular response to hypoxia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis VH 032, amine dihydrochloride change over time due to its stability and degradation. The compound is stable under desiccated conditions at room temperature, with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC). Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound results in sustained stabilization of hypoxia-inducible factor alpha and persistent activation of hypoxia-responsive genes .
Dosage Effects in Animal Models
The effects of cis VH 032, amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively stabilizes hypoxia-inducible factor alpha without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular processes and potential off-target effects. Threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired stabilization of HIF-α .
Metabolic Pathways
Cis VH 032, amine dihydrochloride is involved in metabolic pathways related to the regulation of hypoxia-inducible factor alpha. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, specifically targeting the VHL protein. This interaction affects metabolic flux and metabolite levels by modulating the stability and activity of HIF-α, which in turn influences various metabolic processes, including glycolysis and erythropoiesis .
Transport and Distribution
Within cells and tissues, cis VH 032, amine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the VHL protein and its role in the ubiquitin-proteasome system. This distribution pattern ensures that the compound effectively stabilizes hypoxia-inducible factor alpha in target cells and tissues .
Subcellular Localization
The subcellular localization of cis VH 032, amine dihydrochloride is primarily within the cytoplasm, where it interacts with the VHL protein and the E3 ubiquitin ligase complex. The compound’s activity and function are directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its role in stabilizing hypoxia-inducible factor alpha and modulating the cellular response to hypoxia .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du cis VH 032, dihydrochlorure d’amine implique plusieurs étapes, commençant par la préparation de la structure de base, suivie d’une fonctionnalisation pour introduire les groupes amine et dihydrochlorure. La voie de synthèse comprend généralement :
Formation de la structure de base : Ceci implique la synthèse du cycle pyrrolidine, qui est un composant clé du composé.
Fonctionnalisation : Introduction des groupes amino et hydroxyle par des réactions sélectives.
Conversion finale : Conversion du composé intermédiaire en forme de sel de dihydrochlorure.
Méthodes de production industrielle
La production industrielle du cis VH 032, dihydrochlorure d’amine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse par lots : Des réacteurs par lots à grande échelle sont utilisés pour synthétiser la structure de base.
Purification : Le composé est purifié en utilisant des techniques telles que la cristallisation et la chromatographie.
Contrôle de qualité : Assurer la pureté et la cohérence du produit final grâce à des mesures rigoureuses de contrôle de qualité
Analyse Des Réactions Chimiques
Types de réactions
Le cis VH 032, dihydrochlorure d’amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Les groupes amine et hydroxyle peuvent participer à des réactions de substitution pour former de nouveaux dérivés.
Réactifs et conditions courants
Agents oxydants : Tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Agents réducteurs : Tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Réactifs de substitution : Tels que les halogénures d’alkyle ou les chlorures d’acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du cis VH 032, dihydrochlorure d’amine, qui peuvent être utilisés pour la recherche et le développement ultérieurs .
Applications de la recherche scientifique
Le cis VH 032, dihydrochlorure d’amine a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules plus complexes.
Biologie : Employé dans l’étude des voies de dégradation des protéines, en particulier celles impliquant la protéine VHL.
Médecine : Investigé pour son rôle potentiel dans la régulation des voies de signalisation de l’hypoxie, qui sont pertinentes dans des conditions telles que l’anémie chronique et l’ischémie.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques .
Comparaison Avec Des Composés Similaires
Composés similaires
VH 032, amine : Le ligand fonctionnalisé de VHL pour lequel le cis VH 032, dihydrochlorure d’amine sert de contrôle négatif.
BODIPY FL VH032 : Un ligand VHL à haute affinité et sélectif utilisé comme sonde fluorescente.
Unicité
Le cis VH 032, dihydrochlorure d’amine est unique dans son rôle de contrôle négatif, offrant une base de comparaison dans les expériences impliquant le VH 032, amine. Cela en fait un outil précieux dans l’étude de la dégradation des protéines et des voies de signalisation de l’hypoxie .
Propriétés
IUPAC Name |
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17-,19+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPMNNWFOJMCY-YQOKSLHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


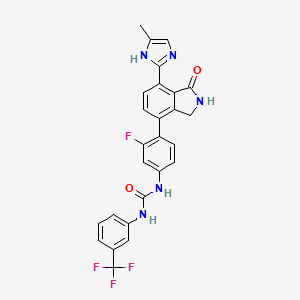

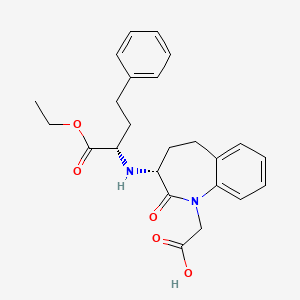
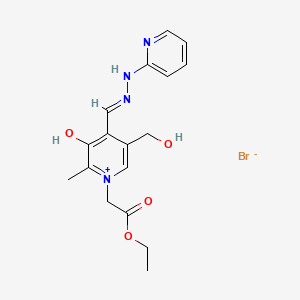
![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)
